molecular formula C8H10BrN3 B1444296 5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine CAS No. 1207293-56-8

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine

Cat. No.: B1444296
CAS No.: 1207293-56-8
M. Wt: 228.09 g/mol
InChI Key: CTVYGWFMSIEZMY-UHFFFAOYSA-N
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Description

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine is a compound that has attracted significant interest in the scientific community. It has a molecular formula of C8H10BrN3 and a molecular weight of 228.09 g/mol. The compound contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), and 1 Pyrimidine .


Molecular Structure Analysis

The pyrimidine ring in the molecule is essentially planar . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring . The cyclopropylmethyl group is attached to the nitrogen atom of the pyrimidine ring .


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place at room temperature . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine and its derivatives have been synthesized for evaluation in various biological activities. For instance, the synthesis and biological activity of 5–bromo–2-chloropyrimidin-4-amine derivatives have been explored, showing significant antimicrobial activity against certain pathogenic bacterial and fungal strains (Ranganatha et al., 2018). Another study introduced a methodology for synthesizing novel 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, which were also evaluated for their potential antibacterial activity, with some showing moderate effectiveness compared to reference drugs (Afrough et al., 2019).

Chemical Synthesis and Characterization

The compound and its derivatives have been utilized in chemical synthesis for developing new compounds with potential applications. For example, novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine have been synthesized, showcasing the compound's versatility in chemical reactions (Nikpour et al., 2012). Similarly, a study demonstrated an efficient synthesis route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives, further expanding the compound's utility in synthesizing novel chemical entities (Rahimizadeh et al., 2007).

Antiproliferative and Kinase Inhibition

Some derivatives of this compound have been explored for their antiproliferative activities and potential as kinase inhibitors. For instance, novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues were synthesized and evaluated for their inhibitory activity against Ser/Thr kinases, revealing potent inhibition against specific kinases, which suggests potential applications in cancer therapy and other diseases involving kinase dysregulation (Deau et al., 2013).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. If it gets in the eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVYGWFMSIEZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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